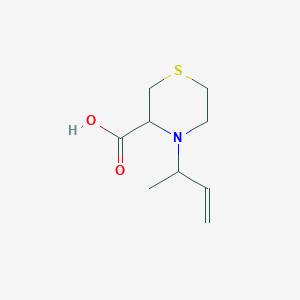

4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC17225310

Molecular Formula: C9H15NO2S

Molecular Weight: 201.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO2S |

|---|---|

| Molecular Weight | 201.29 g/mol |

| IUPAC Name | 4-but-3-en-2-ylthiomorpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO2S/c1-3-7(2)10-4-5-13-6-8(10)9(11)12/h3,7-8H,1,4-6H2,2H3,(H,11,12) |

| Standard InChI Key | ILKLCHZOKCCZGF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C=C)N1CCSCC1C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted at position 4 with a but-3-en-2-yl group and at position 3 with a carboxylic acid group. The IUPAC name, 4-but-3-en-2-ylthiomorpholine-3-carboxylic acid, reflects this substitution pattern.

Table 1: Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1544096-44-7 | |

| Molecular Formula | C₉H₁₅NO₂S | |

| Molecular Weight | 201.29 g/mol | |

| SMILES | CC(C=C)N1CCSCC1C(=O)O | |

| InChIKey | ILKLCHZOKCCZGF-UHFFFAOYSA-N |

The thiomorpholine core confers conformational flexibility, while the unsaturated butenyl group introduces reactivity toward electrophilic addition or cycloaddition .

Synthesis and Characterization

Table 2: Representative Photoredox Synthesis Conditions

| Parameter | Optimal Value |

|---|---|

| Photocatalyst | Ru(bpy)₃²⁺ |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Base | DIPEA |

| Light Source | Visible Light (450 nm) |

| Reaction Time | 24 hours |

Traditional Heterocyclic Synthesis

Conventional methods likely involve:

-

Thiomorpholine Ring Formation: Cyclization of β-amino thiols with aldehydes or ketones.

-

Substituent Introduction: Alkylation at position 4 using but-3-en-2-yl halides.

-

Carboxylic Acid Functionalization: Oxidation of hydroxymethyl groups or hydrolysis of nitriles.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the thiomorpholine scaffold and substituent positions.

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 201.29.

-

Infrared Spectroscopy (IR): Carboxylic acid C=O stretch (~1700 cm⁻¹) and S-C-N vibrations (600–800 cm⁻¹).

Physicochemical Properties

Stability and Solubility

While experimental data are sparse, thiomorpholine derivatives generally exhibit:

-

Moderate Water Solubility: Due to the carboxylic acid group.

-

Lipophilicity: LogP ~1.5–2.5 (estimated), influenced by the butenyl group.

Thermal Properties

No melting or boiling points are reported, but analogous compounds decompose above 200°C .

Biological Activity and Hypothetical Applications

Anticancer Mechanisms

The butenyl group may enable Michael addition to cellular thiols, inhibiting redox-sensitive proteins like thioredoxin reductase.

Table 3: Comparative Bioactivity of Thiomorpholine Derivatives

| Compound | Activity (IC₅₀) | Target Organism/Cell Line |

|---|---|---|

| N-Boc-thiomorpholine-3-COOH | 12 µM (Antibacterial) | S. aureus |

| 4-Methylthiomorpholine | 8 µM (Cytotoxic) | HeLa Cells |

Drug Delivery Applications

The carboxylic acid group facilitates conjugation to nanoparticles or polymers, enhancing bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume